3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide
Description
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a fused heterocyclic compound featuring a bicyclic core comprising thiazole and pyrimidine rings. The phenyl substituent at the 3-position and the hydrobromide salt form enhance its stability and solubility, making it a candidate for pharmaceutical exploration. Hydrobromide salts of related thiazolo[3,2-a]pyrimidines are often prepared via cyclization reactions involving α-brominated ketones and thiourea derivatives .
Properties
CAS No. |
32959-72-1 |
|---|---|
Molecular Formula |
C12H13BrN2S |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C12H12N2S.BrH/c1-2-5-10(6-3-1)11-9-15-12-13-7-4-8-14(11)12;/h1-3,5-6,9H,4,7-8H2;1H |
InChI Key |
NLTIEXIPRZNXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones . The reaction is usually carried out in a solvent like isopropyl alcohol at room temperature under ultrasonic activation . The cyclization process leads to the formation of the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .
Scientific Research Applications
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound featuring fused thiazole and pyrimidine rings, with the molecular formula CHBrNS and a molecular weight of 297.22 g/mol. It is investigated for its biological activities and potential use in medicinal chemistry and materials science.
Key Applications
The unique structure of this compound makes it suitable for various applications:
- Medicinal Chemistry The compound is studied for its potential biological activities.
- Materials Science The compound's structural features may lend it to applications in materials science.
Synthesis
The synthesis of this compound typically involves cyclization reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Biological Activities
Research indicates that this compound exhibits significant biological activities. Studies on its interaction with biological targets have revealed insights into its mechanism of action.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Hydroxy-3-Methoxybenzylidene Thiazolo[3,2-a]pyrimidines | Contains a methoxy group | Anticancer activity against specific cell lines | Exhibits high selectivity towards certain cancer types |
| Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo Thiazolo[3,2-a]pyrimidine Derivatives | Substituted at the 5-position | Antimicrobial and anti-inflammatory effects | Potential for diverse biological applications |
| Thiazolo[3,2-a]pyrimidines with Halogen Substituents | Halogenated phenyl groups | Enhanced supramolecular interactions | Unique crystal formation properties due to halogen bonding |
Mechanism of Action
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit topoisomerase II, an enzyme involved in DNA replication, leading to cell death . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Regioselectivity : The visible-light-driven synthesis of 2-aroyl-3-methyl derivatives achieves >85% regioselectivity due to controlled electrophilic site activation, avoiding competing isomers . In contrast, microwave-assisted methods for thiazolo[4,5-d]pyrimidines yield moderate regioselectivity .
- Salt Forms : Hydrobromide salts (e.g., in and ) improve aqueous solubility compared to neutral analogs, critical for drug delivery .
Key Findings :
- DNA Interaction : 2-Aroyl-3-methyl derivatives bind DNA via groove interactions, evidenced by viscosity assays and fluorescence quenching . This contrasts with intercalators like classical anthracyclines.
Computational and Analytical Insights
- Docking Studies: 2-Aroyl-3-methyl derivatives show preferential docking in the DNA minor groove, stabilized by hydrogen bonds with adenine-thymine bases .
- Crystallography : Related hydrobromide salts (e.g., in ) form stable crystals analyzed via SHELX programs , though data for the target compound remains sparse.
Biological Activity
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound that combines thiazole and pyrimidine structures, contributing to its diverse biological activities. Its molecular formula is CHBrNS, and it has a molecular weight of 297.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases.
Structural Characteristics
The unique structural features of this compound include:
- A fused thiazole-pyrimidine system.
- Presence of phenyl groups which may enhance biological interactions.
Biological Activities
Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory properties. Below is a summary of its biological activities:
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:
- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Pathways : The compound modulates inflammatory cytokines and reduces oxidative stress in cellular models.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity Study : In vitro studies demonstrated that the compound exhibited high cytotoxicity against M-HeLa cervical adenocarcinoma cells with low toxicity towards normal liver cells (Chang liver) . The selectivity index was significantly higher than that of standard chemotherapeutic agents like Sorafenib.
- Antimicrobial Evaluation : A study assessed its efficacy against various microbial strains, revealing a minimum inhibitory concentration (MIC) of less than 40 μg/mL against Staphylococcus aureus and effective inhibition against Escherichia coli .
- Anti-inflammatory Effects : In models of inflammation, the compound reduced pro-inflammatory cytokines significantly compared to untreated controls .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using various reagents such as oxidizing agents and nucleophiles . Research into derivatives has shown that modifications can enhance specific biological activities:
| Derivative Name | Modification | Biological Activity |
|---|---|---|
| 2-Hydroxy-3-Methoxybenzylidene Thiazolo[3,2-a]pyrimidines | Methoxy group addition | Anticancer activity with high selectivity |
| Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo Thiazolo[3,2-a]pyrimidine Derivatives | Substitution at the 5-position | Antimicrobial and anti-inflammatory effects |
Q & A
Q. How is 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide synthesized, and what are the critical reaction parameters?
Methodological Answer: The compound is synthesized via a visible-light-driven, one-pot regioselective reaction. Key steps include:
- Reactants : Tetrahydropyrimidine-2-thione and aryl/heteroaryl 1,3-diketones under visible-light irradiation (e.g., 450 nm LED) .
- Reaction Optimization : Water as a co-solvent improves efficiency, achieving 85% yields within 15–20 minutes. Completion is monitored by TLC and confirmed via IR spectroscopy (C=O stretch at 1587 cm⁻¹) .
- Structural Confirmation : 1H-NMR (e.g., methyl protons at δ 2.25 ppm, aromatic protons at δ 7.68–7.66 ppm) and 2D-NMR (HMBC, HSQC) resolve regioisomeric ambiguity .
Q. What spectroscopic techniques are essential for confirming the scaffold’s regiochemistry?
Methodological Answer: Regiochemistry is confirmed using:
- 1H-NMR : Narrow aromatic proton shifts (7.3–7.5 ppm) distinguish C3 substitution from C2 isomers .
- 2D-NMR : HMBC correlations (e.g., methyl protons coupling with C2 and C3 carbons) and NOE assays validate substitution patterns .
- X-ray Crystallography : ORTEP-III (with SHELX refinement) resolves spatial arrangements, particularly hydrogen-bonding networks in crystals .
Advanced Research Questions
Q. How do researchers resolve contradictions in regioisomeric assignments during structural elucidation?
Methodological Answer: Ambiguities arise due to overlapping NMR signals (e.g., 4a, 5, 6, 7 regioisomers). Resolution involves:
- 2D-NMR Correlations : HMBC cross-peaks between methyl protons (δ 2.25 ppm) and C2 (δ 109.1 ppm)/C3 (δ 146.4 ppm) confirm substitution at C3 .
- Computational Modeling : Docking simulations align experimental NMR data with predicted electronic environments .
- Crystallographic Validation : SHELXL-refined structures (R-factor < 0.05) provide unambiguous atomic coordinates .
Q. What strategies optimize the compound’s bioactivity as an acetylcholinesterase (AChE) inhibitor?
Methodological Answer:
- Molecular Docking : Simulations identify 3-substituted derivatives binding to AChE’s catalytic site. Substituents with electron-withdrawing groups enhance binding via π-π stacking .
- Biological Assays : Ellman’s method measures AChE inhibition (IC₅₀ values), with incubation times standardized to 20 minutes to avoid enzyme denaturation .
- Structure-Activity Relationship (SAR) : Methyl groups at C3 improve steric complementarity, while phenyl rings enhance hydrophobic interactions .
Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline forms?
Methodological Answer:
- Graph Set Analysis : Hydrogen bonds (e.g., N–H···Br in hydrobromide salts) form discrete R₂²(8) motifs, stabilizing crystal lattices .
- SHELX Refinement : Anisotropic displacement parameters (Uiso) quantify thermal motion, correlating with hydrogen-bond strength .
- Thermogravimetric Analysis (TGA) : Dehydration events at 120–150°C reflect hydrogen-bond stability .
Research Gaps and Future Directions
- Mechanistic Studies : Role of visible light in ground-state energy elevation and collision dynamics .
- Supramolecular Applications : Exploit hydrogen-bonding motifs for drug co-crystal engineering .
- In Vivo Testing : Pharmacokinetic profiling of 3-substituted derivatives for neurodegenerative therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
